molecular formula C24H21NO6 B12458958 2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B12458958
M. Wt: 419.4 g/mol
InChI Key: KQAVIIFIVIXWQK-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxyphenyl group, an oxoethyl group, and a hexahydroisoindolyl benzoate moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a methoxyphenyl compound with an appropriate reagent to introduce the oxoethyl group.

    Formation of the Hexahydroisoindolyl Intermediate: This step involves the cyclization of a suitable precursor to form the hexahydroisoindolyl moiety.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the hexahydroisoindolyl intermediate under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-oxo-2-phenylethyl 3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
  • 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
  • ethyl 3-{[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetyl]amino}benzoate

Uniqueness

2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C24H21NO6/c1-30-18-9-5-6-15(13-18)21(26)14-31-24(29)16-7-4-8-17(12-16)25-22(27)19-10-2-3-11-20(19)23(25)28/h2-9,12-13,19-20H,10-11,14H2,1H3

InChI Key

KQAVIIFIVIXWQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4CC=CCC4C3=O

Origin of Product

United States

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